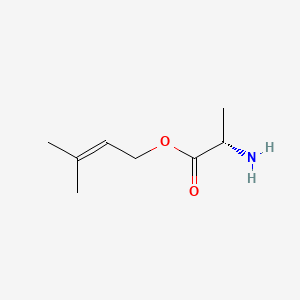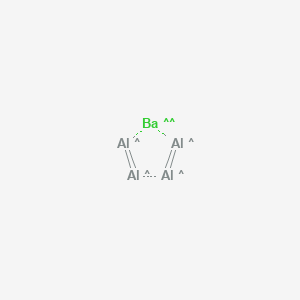
Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside: is a complex glycoside derivative. This compound is notable for its intricate structure, which includes benzoyl and benzylidene groups attached to a glucopyranoside backbone. It is used as a chiral building block and an intermediate in the preparation of various sugars .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzoylation and benzylidenation. One common method involves the use of benzaldehyde dimethyl acetal and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes crystallization or precipitation steps for product purification .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ether derivatives.
Applications De Recherche Scientifique
Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex carbohydrates and other glycosides.
Biology: Studied for its potential role in biological systems, particularly in glycosylation processes.
Medicine: Investigated for its potential therapeutic benefits, including targeted disease treatment.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzylidene groups play a crucial role in its reactivity and binding affinity. It is believed to exert its effects through glycosylation pathways, influencing the structure and function of glycoproteins and glycolipids.
Comparaison Avec Des Composés Similaires
- Methyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl-2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
- Methyl-2,3-anhydro-4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness: Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both benzoyl and benzylidene groups enhances its utility in synthetic chemistry and biomedical research.
Propriétés
Formule moléculaire |
C21H22O7 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[(4aR,6R,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21-/m1/s1 |
Clé InChI |
WHKUKOCUXSRSAR-LTFOGXKFSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


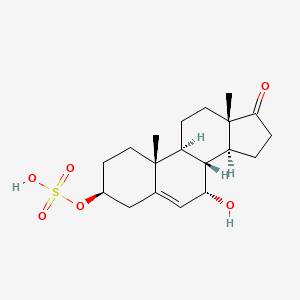
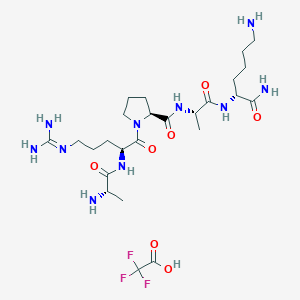

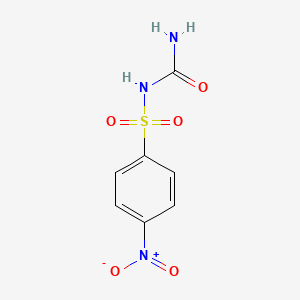
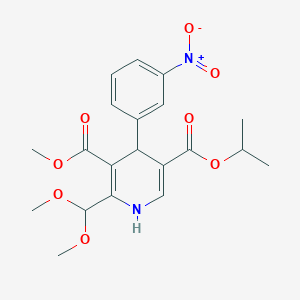
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

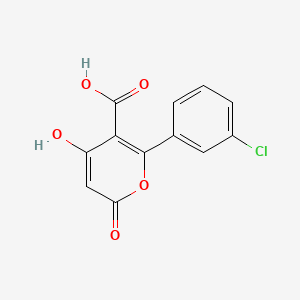
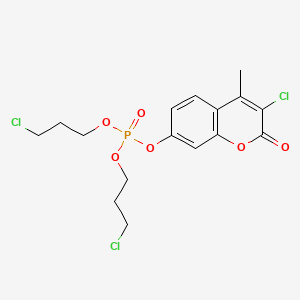
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
